molecular formula C21H32N2O6 B12289103 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid

2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid

Cat. No.: B12289103
M. Wt: 408.5 g/mol
InChI Key: BGBLTXIOYFGHND-UHFFFAOYSA-N
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Description

The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid is a structurally complex molecule featuring two tert-butoxycarbonyl (Boc) protecting groups, a phenylpropylamine backbone, and an acetic acid terminus. Boc groups are widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry . This compound’s molecular formula is C21H31N3O7, with a molecular weight of 437.49 g/mol.

Properties

Molecular Formula

C21H32N2O6

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid

InChI

InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)

InChI Key

BGBLTXIOYFGHND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid typically involves multiple steps. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions to introduce the phenyl and acetic acid moieties. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbamate groups can produce primary amines .

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Protecting Groups Key Functional Groups
Target Compound C21H31N3O7 437.49 2 Boc Acetic acid, phenylpropylamine
2-[[(2S)-3-[(2-Methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid C17H24N2O6 352.38 1 Boc, 1 Cbz (benzyloxycarbonyl) Acetic acid, propanoylamino, phenyl group
2-(2-Bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid C14H23NO4 269.34 1 Boc Bicyclo[2.2.1]heptane, acetic acid
2-[Methyl(2-phenylacetyl)amino]acetic acid C11H13NO3 207.23 None Phenylacetyl, methylamino, acetic acid
Key Observations:
  • Protecting Groups: The target compound’s dual Boc groups distinguish it from analogs with single Boc or Cbz groups. Boc groups enhance stability under basic conditions but are acid-labile, whereas Cbz requires hydrogenolysis for deprotection .
  • Backbone Complexity : The bicyclo[2.2.1]heptane analog () lacks the phenylpropyl chain, reducing steric hindrance and molecular weight.

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight 437.49 352.38 269.34 207.23
Hydrogen Bond Donors 3 3 2 2
LogP (Predicted) ~3.2 ~2.8 ~1.9 ~1.5
Solubility Low in water Moderate in DMSO High in organic solvents High in polar solvents
  • The target compound’s higher molecular weight and LogP suggest greater hydrophobicity, which may impact membrane permeability in biological systems.
  • Analogs with fewer Boc groups (e.g., ) exhibit better solubility in polar solvents due to reduced steric bulk .

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid, also known by its CAS number 24424-95-1, is a complex organic molecule with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C20H31N2O6C_{20}H_{31}N_{2}O_{6}, with a molecular weight of approximately 381.5 g/mol. The structure includes various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H31N2O6
Molecular Weight381.5 g/mol
LogP2.9
Hydrogen Bond Donor2
Hydrogen Bond Acceptor6

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cell signaling.

  • Enzyme Inhibition : The compound may inhibit enzymes like proteases or kinases, which play critical roles in cellular functions.
  • Receptor Modulation : It could modulate the activity of receptors involved in neurotransmission or immune responses.

Therapeutic Potential

Research indicates that the compound has potential applications in various therapeutic areas, including:

  • Cancer Treatment : Due to its ability to inhibit specific pathways related to tumor growth, it may serve as a lead compound for developing anticancer agents.
  • Anti-inflammatory Effects : Its structural characteristics suggest it could have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds or derivatives, providing insights into the potential efficacy of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid.

  • Study on Anticancer Activity :
    • A study published in the Journal of Organic Chemistry evaluated derivatives of similar compounds and found promising results in inhibiting cancer cell proliferation .
    • The compound exhibited IC50 values in the micromolar range against various cancer cell lines.
  • Anti-inflammatory Research :
    • Research conducted by Willemsen et al. demonstrated that compounds with similar structures could reduce inflammation markers in vitro .
    • The compound's ability to modulate cytokine production suggests potential use in managing autoimmune disorders.
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic profiling indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

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